molecular formula C13H11ClN2O4S B2515205 N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide CAS No. 866151-88-4

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B2515205
CAS No.: 866151-88-4
M. Wt: 326.75
InChI Key: VTRMSXVBJYHDKL-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound that features a benzyl group substituted with a chlorine atom at the 3-position, a nitro group at the 2-position, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product formed is N-(3-aminobenzyl)-2-nitrobenzenesulfonamide.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield N-(3-aminobenzyl)-2-nitrobenzenesulfonamide derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. The chlorine atom on the benzyl group may enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzyl chloride
  • 3-chlorobenzyl bromide
  • 3-chlorobenzylamine

Uniqueness

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRMSXVBJYHDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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